molecular formula C6H4Br2FN B3033212 4,5-Dibromo-2-fluoroaniline CAS No. 1000578-14-2

4,5-Dibromo-2-fluoroaniline

Cat. No.: B3033212
CAS No.: 1000578-14-2
M. Wt: 268.91 g/mol
InChI Key: UZLXPHMFANBUEQ-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Anilines in Organic Chemistry

Halogenated anilines are aromatic amines that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to the benzene (B151609) ring. The presence and position of these halogens, along with the amino group, confer unique chemical properties and reactivity to the molecule. The amino group is a strong activating group in electrophilic aromatic substitution, making the aromatic ring highly susceptible to further functionalization. chemistrysteps.combyjus.com However, this high reactivity can sometimes lead to a lack of regioselectivity, resulting in multiple halogenations. chemistrysteps.com

Overview of the Research Landscape Surrounding Polyhalogenated Anilines

Polyhalogenated anilines, which contain multiple halogen atoms, are a subject of considerable research interest. The presence of several halogens can further modulate the properties of the aniline (B41778) ring, offering finer control over reactivity and leading to the development of novel compounds with tailored functionalities. researchgate.netnih.gov Research in this area often focuses on the development of selective and efficient methods for their synthesis. nih.govacs.orgacs.org Traditional halogenation methods can sometimes lack control, leading to mixtures of isomers. chemistrysteps.com Therefore, a significant portion of research is dedicated to developing regioselective halogenation techniques. nih.govacs.org

The applications of polyhalogenated anilines are diverse. They are used as precursors in the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules. researchgate.netbeilstein-journals.org For instance, some polyhalogenated anilines have been investigated for their potential as anticancer agents. Furthermore, the unique electronic properties of polyhalogenated anilines make them valuable in the field of materials science for the development of polymers and other advanced materials. Some polyhalogenated anilines have also been identified as natural products from marine organisms. researchgate.net

Scope and Objectives of the Comprehensive Research Outline for 4,5-Dibromo-2-fluoroaniline

This article aims to provide a detailed and focused examination of the chemical compound this compound. The primary objective is to present a thorough and scientifically accurate overview of its chemical properties, synthesis, and applications based on available academic research. The scope of this article is strictly limited to the scientific aspects of this compound, excluding any information on dosage, administration, or adverse effects.

The subsequent sections will delve into the specific chemical and physical characteristics of this compound, present known methods for its synthesis, and explore its documented applications in organic synthesis and other areas of scientific research. This will be supported by data tables to provide a clear and concise presentation of key information.

Chemical Properties of this compound

This compound is a polyhalogenated aniline with the chemical formula C₆H₄Br₂FN. nih.gov Its structure consists of a benzene ring substituted with two bromine atoms at positions 4 and 5, a fluorine atom at position 2, and an amino group at position 1.

Physical and Chemical Properties:

PropertyValueSource
CAS Number 1000578-14-2 chemdict.comaksci.com
Molecular Weight 268.91 g/mol nih.gov
Molecular Formula C₆H₄Br₂FN nih.govaksci.com
Physical State Not specified, though related compounds are solids.
Melting Point Not available. aksci.com

Synthesis of this compound

The synthesis of halogenated anilines often involves electrophilic aromatic substitution reactions. For polyhalogenated anilines like this compound, the challenge lies in achieving the desired regioselectivity.

A common strategy for the synthesis of bromoanilines is the direct bromination of an aniline derivative. For example, the synthesis of 4-bromo-2-fluoroaniline (B1266173) can be achieved by reacting 2-fluoroaniline (B146934) with a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (dibromantin) in a solvent such as dimethylformamide. google.com Another approach involves the reduction of a corresponding nitrobenzene (B124822) derivative. For instance, 4-bromo-2-fluoroaniline can be synthesized by the reduction of 4-bromo-2-fluoro-1-nitrobenzene (B105774) using iron powder and ammonium (B1175870) chloride in an ethanol/water mixture. chemicalbook.inchemicalbook.com

While specific synthesis routes for this compound are not detailed in the provided search results, it can be inferred that its synthesis would likely start from a suitably substituted aniline or nitrobenzene and involve one or more halogenation and/or reduction steps. The precise control of reaction conditions would be crucial to obtain the desired 4,5-dibromo substitution pattern in the presence of the fluorine and amino groups.

Applications of this compound in Academic Research

As a polyhalogenated aniline, this compound is a valuable intermediate in organic synthesis. Halogenated anilines are widely used as building blocks for more complex molecules. chemicalbook.inchemicalbook.com The bromine atoms in this compound can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

The fluorine atom can also influence the biological activity and physical properties of molecules derived from this compound. While specific applications for this compound are not explicitly mentioned in the search results, its structural features suggest its potential use in the synthesis of:

Biologically active compounds: The aniline and halogen moieties are common features in many pharmaceutical compounds. For instance, related bromo-fluoroaniline derivatives have been used in the synthesis of potential anti-cancer agents.

Functional materials: The electronic properties imparted by the halogen atoms could make derivatives of this compound suitable for applications in materials science, such as in the development of polymers or liquid crystals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dibromo-2-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2FN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLXPHMFANBUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801304443
Record name 4,5-Dibromo-2-fluorobenzenamine
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Molecular Weight

268.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000578-14-2
Record name 4,5-Dibromo-2-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000578-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dibromo-2-fluorobenzenamine
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URL https://comptox.epa.gov/dashboard/DTXSID801304443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for the Preparation of 4,5 Dibromo 2 Fluoroaniline

Direct Synthetic Pathways to 4,5-Dibromo-2-fluoroaniline

Direct bromination of 2-fluoroaniline (B146934) presents a straightforward route to halogenated derivatives. However, controlling the reaction to achieve the specific 4,5-dibromo substitution pattern is a significant challenge. The powerful activating and ortho-, para-directing nature of the amino group, combined with the ortho-, para-directing effect of the fluorine atom, typically favors bromination at the 4- and 6-positions.

Achieving the desired 4,5-dibromo isomer via direct bromination often requires careful control of reaction conditions, such as low temperatures and the specific choice of brominating agent, to influence the regiochemical outcome. For instance, while the direct synthesis of 4-bromo-2-fluoroaniline (B1266173) can be achieved with high yield using agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (dibromantin) in dimethylformamide (DMF), this method is optimized to prevent over-bromination and primarily yields the monobrominated product. google.comgoogle.com Further bromination to selectively yield the 4,5-dibromo product is not a commonly reported direct pathway, necessitating alternative strategies.

Regioselective Halogenation Approaches for Anilines and Fluoroanilines

Given the challenges of direct synthesis, regioselective halogenation strategies are crucial for preparing specifically substituted anilines like this compound. These methods employ various chemical principles to direct the incoming electrophile to the desired positions on the aromatic ring.

Strategies Employing Organometallic Intermediates for Directed Bromination

Organometallic chemistry offers powerful tools for achieving regioselectivity that is not possible through classical electrophilic aromatic substitution. Directed ortho-metalation (DoM) is a key strategy where a functional group on the aromatic ring directs deprotonation by a strong base (typically an organolithium reagent) to an adjacent position. The resulting organometallic species can then be quenched with an electrophile, such as bromine, to achieve site-specific halogenation.

While direct application to this compound is not extensively documented, the principle is well-established for related structures. For example, N-protected anilines can be subjected to ortho-lithiation to direct substitution. This approach allows for the introduction of a halogen at a position that would otherwise be disfavored electronically. wiley-vch.de The synthesis of polysubstituted aromatic structures often relies on such organometallic intermediates to overcome inherent directing effects of the substituents present. wiley-vch.de

Base-Mediated Electrophilic Substitution for Dibromination Pattern Control

The use of a base in electrophilic substitution reactions can influence the regioselectivity of halogenation. In the context of synthesizing polysubstituted nitroaromatics, which can be precursors to anilines, base-mediated halogen exchange or substitution has been shown to be effective. While not a direct method for aniline (B41778) bromination, it demonstrates a strategy for controlling halogen placement on the benzene (B151609) ring which can later be converted to the target aniline. The choice of base and reaction conditions can alter the electronic nature of the substrate and influence the position of the incoming electrophile.

Catalytic Oxidative Bromination of Anilines (e.g., Copper-Catalyzed Systems)

Catalytic oxidative bromination has emerged as a practical and environmentally conscious method for synthesizing bromoanilines. thieme-connect.comsci-hub.se These systems typically use a bromide source, such as sodium bromide (NaBr), and an oxidant, like sodium persulfate (Na₂S₂O₈), in the presence of a catalyst. Copper salts, particularly copper(II) sulfate (B86663) (CuSO₄·5H₂O), are frequently employed and have proven effective for the regioselective monobromination of various anilines. thieme-connect.comsci-hub.se

The reaction conditions can be tuned to favor specific isomers. For example, in the copper-catalyzed bromination of 2-fluoroaniline, the primary product is 4-bromo-2-fluoroaniline. thieme-connect.combeilstein-journals.org Over-bromination can lead to dibrominated products, and while the 4,6-isomer is often formed, manipulation of the catalytic system and conditions could potentially influence the formation of other isomers. thieme-connect.com The use of ionic liquids as solvents in conjunction with copper(II) bromide (CuBr₂) has also been shown to facilitate high-yield, para-selective bromination of unprotected anilines under mild conditions. beilstein-journals.org

Table 1: Copper-Catalyzed Bromination of 2-Substituted Anilines
SubstrateCatalyst SystemSolventTimeProductYieldIsomer Ratio/SelectivityReference
2-FluoroanilineCuSO₄·5H₂O / NaBr / Na₂S₂O₈CH₃CN / H₂O24 h4-Bromo-2-fluoroaniline63%85:15 (mono- vs. di-bromo) thieme-connect.com
2-FluoroanilineCuBr₂[hmim]Br (ionic liquid)0.5 h4-Bromo-2-fluoroaniline91%High para-selectivity (1.2% other isomer) beilstein-journals.org
2-NitroanilineCuSO₄·5H₂O / NaBr / Na₂S₂O₈CH₃CN / H₂O24 h4-Bromo-2-nitroaniline82%94:6 (mono- vs. di-bromo) thieme-connect.com

Multi-Step Synthesis from Readily Available Precursors

Multi-step synthetic sequences provide a reliable, albeit longer, path to complex molecules like this compound. These routes allow for the sequential introduction of functional groups, providing excellent control over the final substitution pattern.

Routes Involving Nitro Group Introduction and Subsequent Reduction

A common and effective strategy involves the use of a nitro group as a precursor to the amine functionality. The synthesis often starts with a readily available fluorinated aromatic compound, which is first nitrated. The strong electron-withdrawing nature of the nitro group deactivates the ring and directs subsequent electrophilic bromination. After the desired dibromo pattern is achieved on the nitroaromatic intermediate, the nitro group is reduced to the target aniline.

An example of this strategy can be adapted from the synthesis of related compounds. For instance, a synthesis could begin with 2-fluoronitrobenzene. Bromination of this precursor would need to be controlled to achieve the desired 4,5-dibromo-2-fluoronitrobenzene intermediate. The final step would be the reduction of this intermediate, for which various reagents are effective, including tin(II) chloride, iron in acetic acid, or catalytic hydrogenation. diva-portal.orgchemicalbook.com This approach circumvents the difficulties of controlling regioselectivity in the direct bromination of the highly activated fluoroaniline (B8554772).

Another variation involves starting with a substituted aniline, protecting the amino group (e.g., via acetylation), performing nitration and bromination, and finally deprotecting and reducing the nitro group. nih.gov This multi-step process ensures precise control over the placement of each substituent. For example, the synthesis of 2,3-dichloro-5-fluoroaniline (B13659251) has been achieved by the catalytic hydrogenation of a 3,5-dichloro-4-fluoronitrobenzene (B1581561) precursor.

Table 2: Example of a Multi-Step Synthesis Involving Nitration and Reduction for a Halogenated Aniline
StepStarting MaterialReagentsIntermediate/ProductPurposeReference
13-Chloro-4-fluoroanilineAcetic AnhydrideN-(3-Chloro-4-fluorophenyl)acetamideAmine protection nih.gov
2N-(3-Chloro-4-fluorophenyl)acetamideHNO₃ / H₂SO₄N-(5-Chloro-4-fluoro-2-nitrophenyl)acetamideNitration nih.gov
3N-(5-Chloro-4-fluoro-2-nitrophenyl)acetamideHCl / Ethanol5-Chloro-4-fluoro-2-nitroanilineDeprotection nih.gov
42-Bromo-5-fluoronitrobenzeneFe / Acetic Acid2-Bromo-5-fluoroaniline (B94856)Nitro group reduction chemicalbook.com

Mechanistic Investigations of the Chemical Reactivity of 4,5 Dibromo 2 Fluoroaniline

Electrophilic Aromatic Substitution (EAS) Reactivity Profile

Electrophilic aromatic substitution (EAS) is a foundational reaction class for functionalizing aromatic rings. The rate and regioselectivity of these reactions are heavily influenced by the electronic nature of the substituents already present on the benzene (B151609) ring.

Analysis of Regioselectivity and Directing Effects of Bromine and Fluorine Substituents

The directing effects of substituents in EAS reactions determine the position at which the incoming electrophile will attack the aromatic ring. These effects are governed by a combination of inductive and resonance effects.

Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho-, para-director. chemistrysteps.comallen.in Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be donated to the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions. chemistrysteps.comyoutube.com This makes the ring more nucleophilic and thus more reactive towards electrophiles. allen.in

Halogen Substituents (Bromine and Fluorine): Halogens are unique in that they are deactivating yet ortho-, para-directing. pressbooks.pubwuxibiology.com Their high electronegativity withdraws electron density from the ring inductively, making the ring less reactive than benzene (deactivating effect). libretexts.org However, they possess lone pairs of electrons that can be donated to the ring via resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho or para positions. masterorganicchemistry.comlibretexts.org

In 4,5-Dibromo-2-fluoroaniline, the positions open for substitution are C3 and C6. The powerful activating and ortho-, para-directing amino group strongly favors substitution at the available ortho position (C3) and the para position (C6, relative to the fluorine). The two bromine atoms and the fluorine atom also direct ortho and para. The interplay of these directing effects will ultimately determine the regiochemical outcome of an EAS reaction. Computational methods, such as calculating proton affinities or analyzing the Highest Occupied Molecular Orbital (HOMO), can provide valuable predictions for the regioselectivity of EAS on complex polysubstituted systems. wuxibiology.comd-nb.inforsc.org

Mechanistic Pathways of Electrophilic Halogenation (e.g., Bromination)

Electrophilic halogenation involves the substitution of a hydrogen atom on an aromatic ring with a halogen. The general mechanism proceeds in two steps:

Formation of the Electrophile and Attack on the Aromatic Ring: A Lewis acid catalyst is typically required to generate a more potent electrophile from the halogen molecule (e.g., Br₂ with FeBr₃ to form Br⁺). libretexts.org This electrophile is then attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. unacademy.comminia.edu.eg

Deprotonation to Restore Aromaticity: A weak base removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring. libretexts.orgunacademy.com

In the case of highly activated anilines, halogenation can sometimes proceed without a catalyst. byjus.com However, to avoid polyhalogenation, which is common with highly activated rings, the reactivity of the amino group is often moderated by converting it into an acetanilide. youtube.com For this compound, further bromination would likely occur at the C6 position, driven by the strong directing effect of the amino group.

Consideration of Other Electrophilic Functionalizations (e.g., Nitration)

Nitration, the introduction of a nitro group (-NO₂), is another important EAS reaction. The electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid. minia.edu.eg

The nitration of anilines can be complex. In the strongly acidic conditions required for nitration, the amino group can be protonated to form an anilinium ion (-NH₃⁺). unacademy.combyjus.com This anilinium ion is a meta-directing and deactivating group. allen.in Consequently, nitration of anilines often yields a mixture of ortho, para, and a significant amount of the meta product. allen.inbyjus.com For this compound, nitration would likely introduce a nitro group at the C6 position, though the potential for meta-directing effects from the protonated amino group could influence the product distribution. A synthetic method for the nitration of 2-bromo-5-fluoroaniline (B94856) has been reported to produce 2-bromo-5-fluoro-4-nitroaniline. google.com

Nucleophilic Aromatic Substitution (NAS) Reactivity

While less common than EAS, nucleophilic aromatic substitution (SNA_r) provides a pathway to functionalize aromatic rings by replacing a leaving group with a nucleophile. wikipedia.org

Investigation of Halogen Displacement Mechanisms by Nucleophiles

The most common mechanism for SNA_r is the addition-elimination mechanism. wikipedia.orgscribd.com This two-step process involves:

Nucleophilic Attack and Formation of a Meisenheimer Complex: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org This step is typically the rate-determining step.

Loss of the Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored. libretexts.orglibretexts.org

For SNA_r to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These EWGs are necessary to stabilize the negative charge of the Meisenheimer complex. scribd.com

Influence of Substituents on the Susceptibility to Nucleophilic Attack

In this compound, the substituents present are not strong electron-withdrawing groups in the traditional sense required for SNA_r. The amino group is electron-donating, which deactivates the ring towards nucleophilic attack. While halogens are inductively withdrawing, they are not as effective at activating the ring for SNA_r as nitro or cyano groups. wikipedia.org

However, the reactivity of halogens as leaving groups in SNA_r reactions follows the order F > Cl > Br > I. wikipedia.org This is because the more electronegative halogen polarizes the carbon-halogen bond to a greater extent, making the carbon more susceptible to nucleophilic attack. The carbon-fluorine bond is very strong, but the rate-determining step is the attack of the nucleophile, not the breaking of the carbon-halogen bond. libretexts.org

Given the electronic profile of this compound, it is unlikely to be highly susceptible to nucleophilic aromatic substitution under standard conditions. The presence of the electron-donating amino group and the lack of strong activating groups ortho or para to the halogens would make halogen displacement challenging. More forcing conditions or the use of specialized catalytic systems, such as those involving palladium, might be necessary to effect such transformations. numberanalytics.com In some cases, reactions of polyhalogenated aryls can proceed through alternative mechanisms like the "halogen dance," which involves base-catalyzed isomerization. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The presence of two C-Br bonds in this compound makes it a prime candidate for sequential or double coupling reactions, enabling the construction of intricate molecular architectures.

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium complex. The generally accepted catalytic cycle involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid derivative (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. chemrxiv.orgharvard.edu For dihaloarenes like this compound, the reaction can potentially yield mono- or di-arylated products depending on the stoichiometry and reaction conditions. The relative reactivity of the two C-Br bonds is influenced by the electronic effects of the substituents. The amino group is a strong activating group, while the fluorine and bromine atoms are deactivating but ortho-, para-directing.

While specific studies on this compound are not extensively documented, research on the analogous compound 4,5-dibromo-2-methylpyridazin-3(2H)-one provides valuable insights. In these studies, various palladium-based catalytic systems were used for Suzuki-Miyaura reactions with different boronic acids. The outcomes included not only the expected mono- and di-substituted products but also hydrodebromination side products. This suggests that the reaction pathway is sensitive to the specific catalyst, ligands, and substrates employed.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Dibromo-Aromatic System
CatalystLigandBaseSolventTemperature (°C)Outcome
Pd(OAc)₂SPhosK₃PO₄Dioxane/Water60Mono- and/or di-arylated products
[Pd(IPr)(μ-Cl)Cl]₂-K₂CO₃2-MeTHF/Water23Selective coupling
Pd(PPh₃)₄-NaOEtBenzene80Di-arylated products

This table represents typical conditions for Suzuki-Miyaura reactions and is based on general literature. harvard.edursc.org

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org The mechanism involves two interconnected catalytic cycles. libretexts.org The palladium cycle mirrors the Suzuki-Miyaura reaction (oxidative addition, reductive elimination), while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then participates in transmetalation with the palladium complex. wikipedia.org Copper-free protocols have also been developed. vander-lingen.nl

For dihaloarenes, regioselectivity is a key consideration. In 2,4-dichloroquinoline, for instance, the chloro group at the C-2 position, activated by the adjacent nitrogen, reacts preferentially. beilstein-journals.org In this compound, the electronic environment dictates the reactivity of the two bromine atoms. The C4-Br is para to the strongly activating amino group, while the C5-Br is meta. This difference could allow for selective mono-alkynylation at the C4 position under carefully controlled conditions before a second coupling occurs at the C5 position.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.orgnumberanalytics.com The catalytic cycle typically starts with the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to give the arylamine product. libretexts.org

This reaction is highly effective for aryl bromides and has been used in polymerization reactions where aryl dibromides are coupled with primary amines. osti.govnih.gov For example, polymers have been successfully synthesized by reacting 2,7-dibromo-9,9-dihexylfluorene with primary amines like 4-fluoroaniline (B128567) itself. osti.gov This demonstrates the feasibility of using dihaloarenes in Buchwald-Hartwig reactions. Given this precedent, this compound could undergo sequential or double amination, serving as a scaffold for creating complex poly-amino aromatic structures. The choice of catalyst, ligand (such as XPhos), and base is crucial for achieving high efficiency. nih.gov

Table 2: General Conditions for Buchwald-Hartwig Amination
Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XPhost-BuONaToluene80-150
Pd(OAc)₂BrettPhosLiHMDSTHFRoom Temp - 100

This table illustrates common catalytic systems used in Buchwald-Hartwig amination reactions. libretexts.orgnih.gov

Direct C-H activation and functionalization represent a modern approach to molecular synthesis, avoiding the need for pre-functionalized starting materials. rsc.org Silylation of C-H bonds, in particular, introduces a versatile silyl (B83357) group that can be further transformed. Iridium-catalyzed silylation has been shown to be effective for aromatic C-H bonds, even in unactivated arenes, with the reaction mechanism believed to involve an Ir(III) silyl complex as the catalyst's resting state. escholarship.org Rhodium-based catalysts are also used for the intramolecular silylation of alkyl C-H bonds. nih.gov

For this compound, the most likely site for C-H activation would be the C6 position. The amino group is a known directing group in various C-H activation reactions, guiding the metal catalyst to its ortho position. The fluorine at C2 may also influence the regioselectivity. The successful silylation at this position would yield 4,5-Dibromo-2-fluoro-6-silylaniline, a highly functionalized intermediate poised for further diversification through reactions at the C-Br or C-Si bonds.

Carbon-Heteroatom Bond Forming Reactions (e.g., Buchwald-Hartwig Amination)

Halogen Dance Reactions: Exploration of Migration Mechanisms and Scope

The halogen dance is a fascinating rearrangement where a halogen atom migrates from one position to another on an aromatic ring. wikipedia.org This reaction, typically driven by thermodynamics, provides access to isomers that are often difficult to synthesize through other means. wikipedia.orgwhiterose.ac.uk

The halogen dance is most commonly initiated by a strong, sterically hindered base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), at low temperatures. wikipedia.orgresearchgate.net The generally accepted mechanism involves a cascade of deprotonation (metal-hydrogen exchange) and metal-halogen exchange steps. ias.ac.inic.ac.uk

The scope and outcome of a halogen dance reaction are highly dependent on the substituents present on the aromatic ring. These substituents influence both the initial site of deprotonation and the relative stability of the various possible organolithium intermediates.

In the case of this compound, the -NH₂ group is a powerful ortho-directing group for lithiation. Therefore, treatment with a strong base like LDA would likely lead to initial deprotonation at the C6 position, forming 6-lithio-4,5-dibromo-2-fluoroaniline. From this key intermediate, a "halogen dance" could commence. A 1,2-migration could occur through a lithium-bromine exchange between the C6-lithium and the C5-bromine, potentially leading to the formation of 5-lithio-4,6-dibromo-2-fluoroaniline after a series of exchanges. The electron-withdrawing nature of the fluorine and bromine atoms also plays a role in stabilizing the negative charge of the aryllithium intermediates, thereby influencing the equilibrium and the final product distribution upon quenching with an electrophile. ic.ac.uk Studies on substituted pyrroles and thiophenes have shown that the nature of the substituents dramatically affects whether a halogen dance occurs and which isomer is ultimately formed. ias.ac.inkobe-u.ac.jp

Base-Induced Halogen Migration Processes

Oxidation Reactions of the Aromatic Amine Moiety

The oxidation of the primary aromatic amine group in aniline (B41778) and its derivatives is a fundamental transformation in organic chemistry, though it can be complex, leading to a variety of products depending on the oxidant and reaction conditions. The reactivity of the amino group in this compound is influenced by the electronic effects of the halogen substituents on the aromatic ring. While specific experimental studies detailing the oxidation of the amine moiety in this compound are not extensively documented in publicly available research, the expected reactivity can be inferred from the well-established behavior of other substituted anilines.

The oxidation of anilines can proceed through several stages, often initiated by the formation of an aniline radical cation. Subsequent reactions can lead to a range of products including nitroso compounds, nitro compounds, azoxy compounds, azo compounds, and polymeric materials like aniline black. guidechem.comderpharmachemica.com The final product distribution is highly dependent on the choice of oxidizing agent, solvent, and reaction pH. guidechem.com

Common Oxidizing Agents and Potential Products

Several classes of reagents are known to oxidize aromatic amines. The application of these to this compound would likely yield products analogous to those seen with other halogenated anilines.

Peroxy Acids: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or peroxytrifluoroacetic acid are potent oxidants capable of converting primary aromatic amines to the corresponding nitro compounds. rsc.orgnist.gov The reaction typically proceeds through intermediate nitroso compounds. For instance, the oxidation of pentafluoroaniline with peroxytrifluoroacetic acid successfully yields pentafluoronitrobenzene. nist.gov Similarly, treatment of 2,6-difluoro-4-methoxyaniline (B139792) with m-CPBA has been shown to produce the corresponding nitrosobenzene (B162901) derivative. rsc.org It is therefore plausible that the oxidation of this compound with a suitable peroxy acid could provide 4,5-Dibromo-2-fluoro-1-nitrosobenzene and subsequently 1,2-Dibromo-4-fluoro-5-nitrobenzene.

Hydrogen Peroxide: Hydrogen peroxide, particularly in the presence of a catalyst or an acid like formic acid (forming performic acid in situ), is another system used for the oxidation of anilines to nitro compounds. beilstein-journals.org The selectivity of this reaction can sometimes be poor, yielding mixtures of azo and azoxybenzenes, although the use of surfactants can improve the selectivity for the nitro product. beilstein-journals.org

Potassium Permanganate (B83412) (KMnO₄): The outcome of oxidation with potassium permanganate is highly sensitive to the pH of the reaction medium. pnnl.gov

In neutral solution , KMnO₄ typically oxidizes anilines to nitrobenzene (B124822). guidechem.com

In acidic solution , permanganate tends to produce polymeric "aniline black."

In alkaline solution , oxidation can lead to products like azobenzene, or even ring cleavage to form ammonia (B1221849) and oxalic acid. guidechem.com The reaction kinetics with permanganate can be complex, sometimes exhibiting autocatalysis by the in situ formation of manganese dioxide (MnO₂). nih.gov For a substituted aniline like this compound, oxidation with neutral permanganate would be the most probable route to explore for the synthesis of the corresponding nitro derivative.

The table below summarizes the potential oxidation reactions of the amine moiety in this compound based on the known reactivity of related aromatic amines.

Oxidizing SystemPotential Intermediate ProductPotential Final ProductGeneral Reaction Conditions
Peroxytrifluoroacetic Acid (CF₃CO₃H)4,5-Dibromo-2-fluoro-1-nitrosobenzene1,2-Dibromo-4-fluoro-5-nitrobenzeneInert solvent (e.g., Dichloromethane)
Hydrogen Peroxide / Formic Acid (H₂O₂ / HCOOH)Mixture of nitroso, azoxy, and azo compounds1,2-Dibromo-4-fluoro-5-nitrobenzeneAqueous/organic medium, often with surfactant for selectivity
Potassium Permanganate (KMnO₄)Not typically isolated1,2-Dibromo-4-fluoro-5-nitrobenzeneNeutral aqueous solution
Potassium Permanganate (KMnO₄)N/APolymeric materials ("Aniline Black" analog)Acidic aqueous solution
Potassium Permanganate (KMnO₄)4,4',5,5'-Tetrabromo-2,2'-difluoroazoxybenzene4,4',5,5'-Tetrabromo-2,2'-difluoroazobenzeneAlkaline aqueous solution

It is important to note that the synthesis of the corresponding nitro compound, 1,2-Dibromo-4-fluoro-5-nitrobenzene, has been reported via the nitration of 1,4-dibromo-2-fluorobenzene, rather than by the oxidation of this compound. guidechem.com This suggests that direct oxidation may not be the preferred synthetic route, possibly due to challenges with selectivity or yield, which is common in the oxidation of complex anilines. derpharmachemica.com

Spectroscopic Characterization and Structural Elucidation of 4,5 Dibromo 2 Fluoroaniline

Vibrational Spectroscopy for Functional Group and Bond Characterization

Vibrational spectroscopy provides profound insights into the molecular vibrations of 4,5-Dibromo-2-fluoroaniline, allowing for the identification of its characteristic functional groups and the nature of its chemical bonds.

FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. For this compound, the FTIR spectrum is expected to exhibit several key absorption bands that are characteristic of its structure.

The amino (NH₂) group typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The presence of two bromine atoms and a fluorine atom on the aniline (B41778) ring influences the electronic environment of the amino group, which can cause shifts in these vibrational frequencies. The C-N stretching vibration is anticipated to appear in the 1250-1350 cm⁻¹ range.

Aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹. The substitution pattern on the benzene (B151609) ring will also give rise to characteristic C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region. The C-F stretching vibration is typically strong and appears in the 1000-1400 cm⁻¹ region. The C-Br stretching vibrations are found at lower wavenumbers, generally in the 500-700 cm⁻¹ range. The aromatic C=C stretching vibrations will produce a set of bands in the 1400-1600 cm⁻¹ region.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Amino (NH₂)Asymmetric Stretch3450 - 3500
Amino (NH₂)Symmetric Stretch3350 - 3400
Amino (NH₂)Scissoring1600 - 1650
Aromatic C-HStretching3000 - 3100
Aromatic C=CStretching1400 - 1600
C-NStretching1250 - 1350
C-FStretching1200 - 1250
C-BrStretching500 - 700

This table presents predicted data based on typical vibrational frequencies for similar compounds.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. While strong IR bands are associated with vibrations that cause a change in dipole moment, strong Raman bands arise from vibrations that cause a change in polarizability.

For this compound, the symmetric vibrations of the benzene ring are expected to produce strong signals in the Raman spectrum. The C-Br bonds, being heavy and polarizable, should also give rise to distinct Raman signals at low frequencies. The N-H stretching vibrations will also be present, though often weaker than in the IR spectrum. The combination of FTIR and Raman data provides a more complete vibrational fingerprint of the molecule, aiding in its unambiguous identification. wikipedia.org

Functional Group Vibrational Mode Predicted Raman Shift (cm⁻¹)
Aromatic RingRing Breathing980 - 1020
Aromatic C-HStretching3000 - 3100
C-BrStretching500 - 700
C-FStretching1200 - 1250
Amino (NH₂)Stretching3350 - 3500

This table presents predicted data based on typical Raman shifts for similar compounds.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is an indispensable technique for determining the detailed molecular structure of this compound by probing the magnetic properties of its atomic nuclei, particularly ¹H, ¹³C, and ¹⁹F.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amino group. The molecule has two aromatic protons in different chemical environments. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents (F, Br, and NH₂). The electron-withdrawing nature of the fluorine and bromine atoms will generally shift the signals of adjacent protons downfield, while the electron-donating amino group will cause an upfield shift.

The proton at C-3 will be coupled to the adjacent fluorine atom at C-2, resulting in a doublet. This proton will also experience a smaller meta-coupling to the proton at C-6. The proton at C-6 will be coupled to the adjacent fluorine atom and the proton at C-3, likely appearing as a doublet of doublets. The amino protons typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration. Based on data from related compounds like 4-bromo-2-fluoroaniline (B1266173) and 4,6-dibromo-2-fluoroaniline, the aromatic protons are expected to resonate in the range of δ 6.5-7.5 ppm. thieme-connect.comrsc.org

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-36.8 - 7.2dJ(H-F) ≈ 8-10
H-67.2 - 7.6dJ(H-H) ≈ 2
NH₂3.5 - 4.5br s-

This table presents predicted data based on the analysis of similar compounds.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected, one for each carbon atom in the benzene ring. The chemical shifts of these carbons are significantly affected by the attached substituents.

The carbon atom bonded to the fluorine (C-2) will show a large coupling constant (¹JCF) and its signal will be a doublet. The carbons adjacent to the fluorine (C-1 and C-3) will exhibit smaller coupling constants (²JCF). The carbons bearing the bromine atoms (C-4 and C-5) will be shifted upfield compared to unsubstituted benzene due to the heavy atom effect. The carbon attached to the amino group (C-1) will be influenced by its electron-donating character. The chemical shifts for the aromatic carbons in similar halogenated anilines typically fall within the range of 100-155 ppm. thieme-connect.comlibretexts.org

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling)
C-1140 - 145d
C-2150 - 155d
C-3115 - 120d
C-4110 - 115s
C-5115 - 120s
C-6120 - 125d

This table presents predicted data based on the analysis of similar compounds.

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. In this compound, a single fluorine environment is present. The chemical shift of the fluorine signal will be influenced by the presence of the two bromine atoms and the amino group. The signal is expected to be a doublet of doublets due to coupling with the ortho proton (H-3) and the meta proton (H-6). The ¹⁹F chemical shift for a fluorine atom in a similar environment, as seen in 4,5-dibromo-2-fluorophenol, was reported to be around -131.2 ppm. This provides a reasonable estimate for the expected chemical shift in this compound. The large chemical shift range in ¹⁹F NMR makes it a powerful tool for confirming the presence and substitution pattern of fluorine in a molecule. wikipedia.orgnih.gov

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
¹⁹F-130 to -135ddJ(F-H3) ≈ 8-10, J(F-H6) ≈ 4-6

This table presents predicted data based on the analysis of similar compounds.

Carbon (13C) NMR Spectroscopy: Carbon Framework Elucidation

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₆H₄Br₂FN), the analysis would yield precise data on its mass and provide insights into its structure through controlled fragmentation.

The molecular ion region of the mass spectrum is particularly informative due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in near-equal abundance (approximately 50.7% and 49.3%, respectively). docbrown.info Consequently, any ion containing two bromine atoms will appear as a characteristic triplet of peaks (M, M+2, M+4) with an approximate intensity ratio of 1:2:1. docbrown.info High-resolution mass spectrometry (HRMS) of a related compound, 2-azido-4,6-dibromoaniline, confirms this isotopic pattern. rsc.org

The expected fragmentation of this compound under electron ionization would involve the cleavage of the weakest bonds. Aromatic compounds typically show a strong molecular ion peak due to the stability of the ring system. libretexts.org Key fragmentation pathways for fluoroanilines can include the loss of a hydrogen fluoride (B91410) (HF) molecule. researchgate.net Other probable fragmentations would involve the loss of one or both bromine radicals (Br•) and potentially the cleavage of the C-N bond.

Table 1: Predicted Mass Spectrometry Data for this compound

Feature Description Expected m/z Value(s)
Molecular Formula C₆H₄Br₂FN -
Molecular Weight 268.91 g/mol -
Molecular Ion (M⁺) The ionized parent molecule. A triplet at m/z 267, 269, 271 (corresponding to isotopic combinations of ⁷⁹Br and ⁸¹Br)

X-ray Crystallography for Solid-State Molecular and Crystal Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure determination for this compound was not found in the surveyed literature, the analysis of its isomer, 2,6-Dibromo-4-fluoroaniline, offers a clear example of the data that would be obtained from such a study. researchgate.net The study of this isomer revealed that it crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The analysis identified two independent molecules in the asymmetric unit, with their geometries optimized by both intra- and intermolecular interactions, such as N-H···F and N-H···Br hydrogen bonds. researchgate.net A similar analysis of this compound would precisely define its molecular geometry and packing in the solid state.

Table 2: Illustrative Crystallographic Data for the Isomer 2,6-Dibromo-4-fluoroaniline

Parameter Value Reference
Chemical Formula C₆H₄Br₂FN researchgate.net
Crystal System Monoclinic researchgate.net
Space Group P2₁/c researchgate.net
a (Å) 17.0332(5) researchgate.net
b (Å) 4.34070(10) researchgate.net
c (Å) 21.9732(5) researchgate.net
β (°) 109.6910(10) researchgate.net
Volume (ų) 1529.61(7) researchgate.net
Z 8 researchgate.net

Note: This data is for the isomer 2,6-Dibromo-4-fluoroaniline and serves as an example of the parameters determined via X-ray crystallography.

Chromatographic Techniques for Purity Assessment and Identification

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard techniques used for the analysis of halogenated anilines and their derivatives. google.com

Gas Chromatography (GC): GC is highly effective for separating volatile compounds like substituted anilines. In the synthesis of 4-Bromo-2-fluoroaniline, gas-liquid chromatography (GLC) was used to analyze the chemical yields of the main product and any byproducts, such as isomeric impurities or unreacted starting materials. google.com For this compound, a GC method would establish a characteristic retention time, and when coupled with a mass spectrometer (GC-MS), it would provide definitive identification of the peak corresponding to the compound. epa.gov The purity can be determined by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment. For aniline derivatives, reverse-phase HPLC is commonly employed, typically using a C18 stationary phase and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. thieme-connect.com The analysis of related compounds has shown that HPLC can effectively separate isomers. A pure sample of this compound would be expected to yield a single, sharp peak at a specific retention time under defined analytical conditions. The purity is assessed by the peak area, and this method is often used for quality control purposes as seen in certificates of analysis for similar chemicals.

Table 3: Chromatographic Methods for Analysis of Halogenated Anilines

Technique Application Typical Conditions Expected Outcome for this compound
Gas Chromatography (GC) Purity assessment, separation of isomers, quantification. Capillary column (e.g., SE-30), temperature programming, NPD or MS detector. epa.gov A distinct peak at a characteristic retention time. Purity determined by area %.

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quality control. | Reverse-phase C18 column, acetonitrile/water mobile phase, UV detector. thieme-connect.com | A single major peak. Purity determined by area %. |

Table of Mentioned Compounds

Compound Name
This compound
2-azido-4,6-dibromoaniline
2,6-Dibromo-4-fluoroaniline
4-Bromo-2-fluoroaniline
1,2-dibromoethane
4,5-dibromo-2-fluorophenol
4-bromo-2-fluoroaniline
6-bromo-2-fluoroaniline
4,6-dibromo-2-fluoroaniline
2,5-Dibromo-4-fluoroaniline
4-fluoroaniline (B128567)
4-(2,6-Dibromo-4-fluoroanilino)pent-3-en-2-one
2,6-Dibromo-4-chloroaniline
5-Bromo-2-fluoroaniline (B1303259)

Computational Chemistry and Theoretical Studies of 4,5 Dibromo 2 Fluoroaniline

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in understanding the electronic structure and properties of molecules. These theoretical methods provide insights that complement experimental findings.

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that approximates the many-electron wavefunction as a single Slater determinant. While it does not fully account for electron correlation, it provides a valuable baseline for understanding molecular properties. For the related compound, 2,6-dibromo-3-chloro-4-fluoroaniline (B62999), calculations at the HF level, often with a basis set like 6-311++G(d,p), have been performed to optimize the molecular structure and predict its electronic properties. The total energy and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters derived from HF calculations. For instance, in the study of 2,6-dibromo-3-chloro-4-fluoroaniline, the HOMO and LUMO energies were calculated to be -8.83 eV and 1.12 eV, respectively, at the HF level. The energy gap (ΔE) between these orbitals, calculated as 9.97 eV, is an indicator of the molecule's chemical reactivity and kinetic stability.

Density Functional Theory (DFT) has become a more popular method for quantum chemical calculations due to its inclusion of electron correlation at a lower computational cost than other high-level methods. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used. For 2,6-dibromo-3-chloro-4-fluoroaniline, DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set have been shown to provide results that are in good agreement with experimental data. At the DFT/B3LYP level, the HOMO and LUMO energies for this related molecule were found to be -6.40 eV and -1.60 eV, respectively, resulting in an energy gap of 4.80 eV. This smaller energy gap compared to the HF result suggests a higher degree of charge transfer within the molecule.

Hartree-Fock (HF) Level Computations

Molecular Geometry Optimization and Conformational Analysis

The optimization of molecular geometry is a crucial step in computational chemistry, aiming to find the lowest energy arrangement of atoms. This provides a theoretical model of the molecule's structure.

Theoretical calculations can predict the bond lengths and angles of a molecule in its ground state. For the related 2,6-dibromo-3-chloro-4-fluoroaniline, these have been calculated using both HF and DFT/B3LYP methods and compared with experimental X-ray diffraction data.

The calculated C-Br bond lengths at the HF level were 1.895 Å and 1.900 Å, and at the DFT/B3LYP level were 1.910 Å and 1.917 Å. The C-F bond length was computed as 1.320 Å (HF) and 1.347 Å (DFT/B3LYP). The C-N bond distance was calculated to be 1.376 Å (HF) and 1.375 Å (DFT/B3LYP). The C-C bond lengths in the benzene (B151609) ring were calculated in the range of 1.371–1.401 Å for the HF level and 1.382–1.413 Å for the DFT/B3LYP level.

Regarding bond angles, deviations from the ideal 120° for a hexagonal benzene ring were observed, particularly at the positions of the substituents. For instance, the C3–C2–C1, C1–C6–C5, and C5–C4–C3 angles were found to be 121.69°, 122.17°, and 121.01° using the HF level, and 121.96°, 122.49°, and 121.27° using the DFT/B3LYP level, respectively. The correlation coefficients between the calculated and experimental bond lengths and angles were high, indicating a good agreement.

Table 1: Selected Bond Lengths (Å) for 2,6-dibromo-3-chloro-4-fluoroaniline

Bond HF/6-311++G(d,p) DFT/B3LYP/6-311++G(d,p)
C-Br 1.895, 1.900 1.910, 1.917
C-F 1.320 1.347
C-N 1.376 1.375

Table 2: Selected Bond Angles (°) for 2,6-dibromo-3-chloro-4-fluoroaniline

Angle HF/6-311++G(d,p) DFT/B3LYP/6-311++G(d,p)
C3–C2–C1 121.69 121.96
C1–C6–C5 122.17 122.49

Prediction and Comparison of Bond Lengths and Bond Angles

Theoretical Prediction and Interpretation of Vibrational Spectra

Theoretical calculations are a powerful tool for predicting and interpreting vibrational spectra, such as those from Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy. The calculated vibrational frequencies and their corresponding normal modes help in the assignment of experimental spectral bands.

For 2,6-dibromo-3-chloro-4-fluoroaniline, the vibrational frequencies were calculated using both HF and DFT/B3LYP methods with the 6-311++G(d,p) basis set. To improve the agreement with experimental data, the calculated frequencies are often scaled by specific factors. For the DFT/B3LYP method, scaling factors of 0.92 for N-H stretching, 0.96 for C-H stretching, and 0.98 for other vibrational modes were used. For the HF method, the scaling factors were 0.86 for N-H stretching and 0.91 for both C-H stretching and other modes.

The potential energy distribution (PED) analysis is used to assign the calculated vibrational modes to specific types of molecular vibrations, such as stretching, bending, and wagging. For example, in the study of 2,6-dibromo-3-chloro-4-fluoroaniline, the asymmetric and symmetric NH2 stretching vibrations were assigned to experimental bands at 3477 cm⁻¹ and 3381 cm⁻¹ in the FT-IR spectrum, respectively. The theoretically calculated values for these modes provided a basis for these assignments.

Table 3: Comparison of Experimental and Scaled Calculated Vibrational Frequencies (cm⁻¹) for the NH₂ Group of 2,6-dibromo-3-chloro-4-fluoroaniline

Vibrational Mode Experimental FT-IR Scaled HF Scaled DFT/B3LYP
Asymmetric NH₂ Stretching 3477 3360 3387

Electronic Structure Analysis and Reactivity Descriptors

Computational quantum chemistry provides powerful tools to investigate the electronic characteristics of a molecule. For 4,5-dibromo-2-fluoroaniline, methods like Density Functional Theory (DFT) can be employed to calculate various electronic properties that help in predicting its reactivity and stability. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energies of these orbitals and their spatial distribution (maps) indicate the most probable sites for electrophilic and nucleophilic attacks.

In aniline (B41778) derivatives, the HOMO is typically distributed over the benzene ring and the amino group, reflecting their electron-donating nature. The LUMO, conversely, is spread across the aromatic ring, ready to accept electrons. For this compound, the electron-withdrawing bromine and fluorine atoms would influence the energies and localization of these orbitals. Theoretical calculations on similar molecules, such as various 1,3-diaryl-β-carbolines, show HOMO values in the range of -5.48 to -6.03 eV and LUMO values from -1.52 to -1.78 eV, calculated at the B3LYP/6-31+G* level of theory. researchgate.net These values provide an approximate range for what might be expected for the title compound.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive and less stable. researchgate.net

For instance, DFT calculations on fluoroaniline (B8554772) isomers like 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline have reported HOMO-LUMO energy gaps of 3.874 eV and 3.979 eV, respectively. researchgate.net Another study on 2,6-dibromo-3-chloro-4-fluoroaniline reported a calculated energy gap of 4.80 eV. researchgate.net These values suggest that haloanilines are generally stable molecules. The reactivity can be quantitatively gauged by this energy difference. wuxiapptec.com

Table 1: Illustrative Frontier Orbital Energies and Energy Gaps for Related Aniline Derivatives Note: This data is for illustrative purposes and does not represent this compound.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Source
5-Nitro-2-fluoroaniline--3.874 researchgate.net
2-Nitro-5-fluoroaniline--3.979 researchgate.net
2,6-Dibromo-3-chloro-4-fluoroaniline--4.80 researchgate.net
TCCA--0.79- wuxiapptec.com
DCH-0.37- wuxiapptec.com
NCS-1.09- wuxiapptec.com

Charge distribution analysis helps to quantify the partial atomic charges on each atom in a molecule, providing insights into its electrostatic properties. Two common methods are Mulliken population analysis and Natural Bond Orbital (NBO) analysis. okayama-u.ac.jpnih.gov

Mulliken analysis partitions the total electron density among the atoms. While widely used, its results can be sensitive to the choice of basis set. nih.gov NBO analysis provides a more intuitive chemical picture, localizing the wavefunction into Lewis structures (bonds, lone pairs) and non-Lewis structures (antibonds, Rydberg orbitals). wuxiapptec.com NBO analysis also calculates charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying hyperconjugative effects and delocalization. wuxiapptec.comresearchgate.net

In this compound, the electronegative F, Br, and N atoms are expected to carry negative partial charges, while the adjacent carbon and hydrogen atoms would be more positive. NBO analysis on related compounds, such as benzyl(3-fluoro-4-methoxyphenyl)carbamate, has been used to investigate these charge delocalizations and their stabilizing effects. kocaeli.edu.tr

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential values. researchgate.net

Red regions (negative potential) indicate areas rich in electrons and are susceptible to electrophilic attack. In anilines, this region is typically found near the electronegative atoms like nitrogen, fluorine, and bromine.

Blue regions (positive potential) denote electron-deficient areas, which are prone to nucleophilic attack. These are usually located around the hydrogen atoms, particularly those of the amino group.

Green regions represent areas of neutral potential.

MESP maps are valuable for predicting sites of intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net For this compound, the MESP would show negative potential near the nitrogen, fluorine, and bromine atoms, and a positive potential around the N-H protons, identifying them as likely sites for electrophilic and nucleophilic interactions, respectively.

Mulliken Population and Natural Bond Orbital (NBO) Charge Analysis

Analysis of Intermolecular Interactions

In the solid state, the packing of molecules is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is crucial for predicting crystal properties.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These distances are mapped onto the surface, highlighting different types of close contacts.

The analysis also produces 2D "fingerprint plots," which summarize the distribution of (dᵢ, dₑ) pairs. These plots allow for the quantitative decomposition of the Hirshfeld surface into contributions from specific types of intermolecular contacts.

For brominated organic compounds, common interactions include H···H, Br···H, and C···H contacts. For example, a study on a complex molecule containing a 4,5-dibromo pattern, 4,5-dibromo-2-(4-methoxyphenyl)-2,3,4,4a,5,6,7,7a-octahydro-1H-4,6-epoxy-1H-cyclopenta[c]pyridin-1-one, revealed the following contributions to the Hirshfeld surface: H···H (41.1%), Br···H/H···Br (24.5%), O···H/H···O (16.9%), and C···H/H···C (8.2%). nih.gov These findings suggest that van der Waals forces and hydrogen/halogen bonding play dominant roles in the crystal packing. nih.gov A similar distribution of interactions would be expected to stabilize the crystal structure of this compound.

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Dibromo Compound Note: Data from 4,5-dibromo-2-(4-methoxyphenyl)-2,3,4,4a,5,6,7,7a-octahydro-1H-4,6-epoxy-1H-cyclopenta[c]pyridin-1-one, used for illustrative purposes.

Interaction TypeContribution (%)Source
H···H41.1 nih.gov
Br···H/H···Br24.5 nih.gov
O···H/H···O16.9 nih.gov
C···H/H···C8.2 nih.gov

Hirshfeld Surface Analysis for Crystal Packing and Non-Covalent Interactions

Calculation of Thermodynamic Parameters

Computational methods, particularly those based on DFT, are frequently used to calculate the thermodynamic properties of molecules, such as standard enthalpies of formation, entropies, and heat capacities. These calculations often involve optimizing the molecular geometry and performing frequency calculations. Studies have successfully determined these parameters for related compounds like dichlorophenols and fluoroaniline isomers, showing good agreement between theoretical and experimental values where available. acs.org Unfortunately, no specific studies detailing the calculated thermodynamic parameters for this compound could be located.

Investigation of Nonlinear Optical Properties

The nonlinear optical (NLO) properties of organic molecules are of great interest for applications in photonics and optoelectronics. Computational chemistry provides a route to predict these properties by calculating the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Research on other substituted anilines, such as 2,6-dibromo-3-chloro-4-fluoroaniline, has shown that the presence and arrangement of electron-donating (e.g., -NH₂) and electron-withdrawing (halogens) groups can lead to significant NLO responses. researchgate.net These studies use computational approaches to estimate the NLO coefficients and understand the structure-property relationships. researchgate.netrsc.orgillinois.edu Without a dedicated computational study on this compound, its NLO properties remain theoretical and unquantified in the literature.

Advanced Computational Methodologies for Reaction Mechanism Elucidation

Understanding the pathway of a chemical reaction is crucial for optimizing synthesis and developing new chemical transformations. Advanced computational methods, including DFT, are employed to map reaction coordinates, locate transition states, and calculate activation energies. For example, the mechanism for the formation of borazine (B1220974) rings using 4-fluoroaniline (B128567) as a starting material has been investigated using computational techniques to elucidate the key intermediates. cardiff.ac.uk Similarly, DFT calculations have been used to clarify the role of anion ligands in selective C-H bond fluorination reactions. lookchem.com These examples highlight the power of computational chemistry in mechanistic studies. However, the application of these advanced methodologies to elucidate reaction mechanisms specifically involving this compound is not documented in the available scientific literature.

Applications in Organic Synthesis and Material Science Utilizing 4,5 Dibromo 2 Fluoroaniline

Function as a Versatile Synthetic Building Block in Complex Chemical Synthesis

4,5-Dibromo-2-fluoroaniline is a versatile building block in the synthesis of complex organic molecules. Its utility stems from the presence of three key functional groups: an amino group and two bromine atoms, all influenced by the presence of a fluorine atom. This arrangement allows for a stepwise and regioselective modification of the aromatic ring, making it a valuable precursor for creating intricate molecular frameworks. The amino group can be readily diazotized and substituted, while the bromine atoms are amenable to various cross-coupling reactions. This multi-functionality enables the construction of highly substituted aromatic compounds that are often challenging to synthesize through other routes.

The strategic positioning of the bromine and fluorine atoms on the aniline (B41778) ring influences the reactivity and selectivity of subsequent chemical reactions. For instance, the fluorine atom, being highly electronegative, affects the electron distribution within the benzene (B151609) ring, thereby influencing the sites of electrophilic and nucleophilic substitution. This electronic effect, combined with the steric hindrance provided by the bromine atoms, allows for precise control over the introduction of new functional groups.

Role as a Precursor in the Formation of Advanced Molecular Architectures

The distinct reactivity of its functional groups makes this compound an ideal starting material for constructing advanced molecular architectures.

This compound is instrumental in the synthesis of a wide array of substituted aromatic and heterocyclic compounds. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of great interest due to their widespread presence in natural products and pharmaceuticals. uomus.edu.iq The amino group of this compound can participate in cyclization reactions to form nitrogen-containing heterocycles. Furthermore, the bromine atoms can be replaced with various organic groups through coupling reactions, leading to diverse substitution patterns on the aromatic core. This versatility is crucial in medicinal chemistry and materials science, where the specific arrangement of substituents can dramatically alter the biological activity or physical properties of a molecule. mdpi.com

This compound is a key intermediate in the synthesis of biaryl and polyaromatic systems. Biaryl scaffolds are common structural motifs in many biologically active molecules and functional materials. The bromine atoms on the aniline ring can readily participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic rings. This methodology is a powerful tool for constructing complex biaryl structures that would be difficult to assemble otherwise. The ability to introduce different aromatic groups at the 4- and 5-positions allows for the fine-tuning of the electronic and steric properties of the resulting biaryl compounds.

The amino group of this compound is a versatile handle for the construction of various nitrogen-containing heterocycles.

Imidazotriazines: While direct synthesis of imidazotriazines from this compound is not extensively documented, related structures like imidazo[4,5-b]pyridines have been synthesized as potent antagonists for corticotropin-releasing factor-1 receptors. nih.gov The general synthetic strategies for such fused heterocyclic systems often involve the reaction of a diamino-heterocycle with a suitable carbonyl compound or its equivalent.

Azoles: Azoles, five-membered heterocyclic compounds containing at least one nitrogen atom, are a significant class of compounds with diverse applications. uomus.edu.iq The amino group of this compound can be a precursor to the formation of various azole rings. For instance, it can be transformed into a diazonium salt, which can then undergo reactions to form triazoles. The synthesis of various functionalized azoles and azines has been explored, highlighting the utility of fluorinated anilines in generating these important heterocyclic systems. ktu.edu

Azines: Azines are six-membered heterocyclic compounds containing one or more nitrogen atoms. uomus.edu.iq The amino group of this compound can be utilized in condensation reactions to form azine rings. For example, reactions with 1,3-dicarbonyl compounds can lead to the formation of substituted pyridines. The synthesis of [(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines has been reported, demonstrating the reactivity of aminoazines in forming complex heterocyclic structures. nih.gov

Heterocycle ClassGeneral Synthetic ApproachPotential Application
Imidazotriazines Cyclization of a diamino-precursor with a carbonyl compound.Pharmaceutical agents (e.g., receptor antagonists). nih.gov
Azoles Transformation of the amino group into a reactive intermediate (e.g., diazonium salt) followed by cyclization.Biologically active compounds. ktu.edu
Azines Condensation reactions of the amino group with dicarbonyl compounds.Functional materials and pharmaceuticals. nih.gov

Intermediate in the Construction of Biaryl and Polyaromatic Systems

Development of Precursors for Functional Materials

This compound serves as a precursor for the development of functional materials. The presence of heavy bromine atoms can impart desirable properties such as increased refractive index and flame retardancy. The fluorine atom can enhance thermal stability and influence the electronic properties of the final material. By strategically modifying the amino and bromo groups, this compound can be incorporated into polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The ability to introduce various functional groups allows for the tailoring of material properties to specific applications.

Use in the Synthetic Routes to Agrochemicals (Focus on Chemical Transformations)

In the field of agrochemicals, halogenated anilines are important intermediates for the synthesis of herbicides, insecticides, and fungicides. myskinrecipes.com The specific chemical transformations involving this compound in agrochemical synthesis are not extensively detailed in publicly available literature. However, related fluoroaniline (B8554772) derivatives are key building blocks in the synthesis of modern agrochemicals. For instance, 4-fluoroaniline (B128567) is a starting material for the synthesis of fluindapyr, a succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide. ccspublishing.org.cn The synthesis involves a cyclization reaction with acetone, followed by reduction, acetylation, and rearrangement. ccspublishing.org.cn Similarly, 4-chloro-2-fluoroaniline (B1294793) is a precursor for other agrochemicals. ccspublishing.org.cn The chemical reactivity of this compound, particularly the ability to undergo nucleophilic substitution of the bromine atoms and various transformations of the amino group, makes it a plausible candidate for the synthesis of novel agrochemical compounds.

Ligand Design and Coordination Chemistry for Catalytic Systems

The design of ligands is a cornerstone of modern coordination chemistry and homogeneous catalysis. The electronic and steric properties of a ligand profoundly influence the stability, activity, and selectivity of the resulting metal complex. Halogenated anilines are valuable precursors in the synthesis of a variety of ligands, including Schiff bases and N-heterocyclic carbenes. researchgate.netinnovareacademics.in

The presence of two bromine atoms and a fluorine atom on the aniline ring of this compound offers several strategic advantages in ligand design. The electron-withdrawing nature of the halogen substituents can be harnessed to tune the electronic properties of the resulting ligand and, consequently, the catalytic activity of its metal complexes. For instance, Schiff base ligands, formed through the condensation of an amine with an aldehyde or ketone, are known to coordinate with a variety of transition metals to form stable complexes with applications in catalysis. mdpi.comfud.edu.ngdergipark.org.tr The reaction of this compound with suitable carbonyl compounds could yield polydentate ligands capable of forming chelate complexes with metals such as copper, nickel, cobalt, and zinc. uomustansiriyah.edu.iqncert.nic.inlibretexts.orguomustansiriyah.edu.iq The coordination of these ligands to a metal center typically occurs through the nitrogen atom of the imine group and other donor atoms present in the ligand backbone. mdpi.comfud.edu.ng

The general structure of such metal complexes can influence their catalytic performance in various organic transformations. While specific studies on catalysts derived from this compound are not extensively documented in the reviewed literature, the principles of ligand design suggest their potential utility. For example, the steric bulk and electronic nature of the dibromo-fluorophenyl moiety could influence the selectivity of catalytic reactions.

Below is a conceptual table illustrating the potential types of ligands that could be synthesized from this compound and the corresponding metal complexes they might form.

Ligand TypePotential Synthesis RoutePotential Metal ComplexesPotential Catalytic Applications
Schiff BaseCondensation with salicylaldehyde (B1680747) derivatives[M(L)2], where M = Co(II), Ni(II), Cu(II), Zn(II)Oxidation, reduction, cross-coupling reactions
N-Heterocyclic Carbene (NHC) PrecursorReaction with glyoxal (B1671930) and subsequent cyclization[M(NHC)Xn]Cross-coupling reactions (e.g., Suzuki, Heck)
Phosphine LigandMulti-step synthesis involving P-C bond formation[M(L)nXn]Hydrogenation, hydroformylation

It is important to note that the successful synthesis and catalytic application of these systems would require empirical investigation to optimize reaction conditions and characterize the resulting complexes.

Strategies for Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the introduction of new functional groups into a complex molecule at a late stage of the synthesis. nih.govnih.govbeilstein-journals.org This approach allows for the rapid diversification of molecular scaffolds, enabling the exploration of structure-activity relationships and the development of new materials with tailored properties. Aryl halides, such as the dibromo moieties in this compound, are particularly valuable handles for LSF through various cross-coupling reactions.

The two bromine atoms in this compound are amenable to a range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. tandfonline.com These reactions allow for the selective formation of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of functionalized derivatives. For instance, a Suzuki coupling reaction could be employed to introduce new aryl or alkyl groups at the 4- and 5-positions of the aniline ring.

A hypothetical reaction scheme for the late-stage functionalization of a complex molecule incorporating the this compound core is presented below.

Scheme 1: Hypothetical Late-Stage Functionalization via Suzuki Coupling

Generated code

In this conceptual reaction, one of the bromine atoms is selectively replaced by an 'R' group via a Suzuki coupling reaction.

The differential reactivity of the C-Br and C-F bonds could also be exploited for sequential functionalization. Generally, C-Br bonds are more reactive in palladium-catalyzed cross-coupling reactions than C-F bonds, allowing for selective transformations. This differential reactivity is a key strategy in the synthesis of complex, multi-substituted aromatic compounds.

Furthermore, the amino group of this compound can be transformed into a diazonium salt, which can then undergo various transformations, including Sandmeyer reactions, to introduce a wide range of functional groups. This versatility makes this compound a potentially valuable building block for creating libraries of complex molecules for screening in drug discovery and materials science applications. While direct examples of LSF using this specific compound are not prevalent in the surveyed literature, the known reactivity of aryl bromides and anilines provides a strong foundation for its potential application in this area. google.comgoogle.com

Conclusion and Future Research Directions for 4,5 Dibromo 2 Fluoroaniline

Synthesis of 4,5-Dibromo-2-fluoroaniline

A definitive, step-by-step synthesis for this compound is not extensively documented in prominent scientific literature. However, based on established methods for the halogenation of anilines, a plausible synthetic route can be proposed. The most likely precursor for this compound is 2-fluoroaniline (B146934).

The synthesis would involve the direct bromination of 2-fluoroaniline. The amino group (-NH₂) is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position to the amino group is occupied by the fluorine atom, the bromination is expected to occur at the other available ortho and para positions.

A potential method for achieving this transformation is through the use of a brominating agent in a suitable solvent. Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (dibromantin). The reaction of 2-fluoroaniline with a brominating agent such as N-bromosuccinimide in an inert solvent could lead to the desired product. The use of dibromantin in dimethylformamide has been shown to be effective for the selective bromination of 2-fluoroaniline at the 4-position, suggesting that optimization of reaction conditions could lead to the dibrominated product. google.com

Another approach could be a copper-catalyzed oxidative bromination. This method has been successfully applied to various anilines using sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈) in the presence of a copper sulfate (B86663) (CuSO₄·5H₂O) catalyst. thieme-connect.com This procedure offers a practical and regioselective means of brominating anilines. thieme-connect.com

The synthesis of related compounds, such as 2-bromo-5-fluoroaniline (B94856), has been achieved through a multi-step process starting from 4-fluoroaniline (B128567), involving acetylation, nitration, replacement of the acetamido group with bromine, and subsequent reduction of the nitro group. google.com While more complex, this highlights the versatility of synthetic strategies that could potentially be adapted to produce this compound.

Comprehensive Summary of Reactivity and Spectroscopic Insights

The reactivity and spectroscopic properties of this compound can be inferred from the known characteristics of similar halogenated anilines.

Reactivity:

The chemical behavior of this compound is dictated by the interplay of its functional groups: the amino group and the halogen substituents. The amino group makes the aromatic ring electron-rich and susceptible to electrophilic substitution, although the presence of three electron-withdrawing halogen atoms will moderate this reactivity. The amino group itself can undergo a variety of reactions, including diazotization, acylation, and alkylation.

The bromine atoms on the ring are potential sites for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, which would allow for the introduction of a wide range of substituents and the synthesis of more complex molecules. The stability of the compound is noted to be generally stable under recommended storage temperatures. aksci.com

Spectroscopic Insights:

Spectroscopic Technique Predicted Observations for this compound Reference Data from Related Compounds
¹H NMR The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two aromatic protons. The chemical shifts and coupling constants will be influenced by the adjacent bromine and fluorine atoms. A broad singlet for the -NH₂ protons would also be present.For 4-bromo-2-fluoroaniline (B1266173), the aromatic protons appear as a multiplet. thieme-connect.com In 2-bromo-4-fluoroaniline (B89589), the NH₂ protons resonate at approximately δ ~3.6 ppm (broad).
¹³C NMR The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon atoms bonded to bromine and fluorine will exhibit characteristic shifts.The ¹³C NMR of 4-bromo-2-fluoroaniline shows signals in the aromatic region influenced by the halogen and amino groups. thieme-connect.com
¹⁹F NMR The ¹⁹F NMR spectrum should exhibit a single resonance, with its chemical shift being characteristic for a fluorine atom on a brominated aniline (B41778) ring.In 4-bromo-2-fluoroaniline, the fluorine-19 NMR shows a triplet at δ = -132.6 ppm.
IR Spectroscopy The infrared spectrum is expected to show characteristic N-H stretching vibrations for the primary amine group around 3400 cm⁻¹. C-Br and C-F stretching vibrations will be observed at lower wavenumbers.The N-H stretch in 2-bromo-4-fluoroaniline is observed around 3400 cm⁻¹.
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the molecular weight of C₆H₄Br₂FN (268.91 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing two bromine atoms.The molecular formula C₆H₄Br₂FN is confirmed by its molecular weight. nih.govmolport.com

Identification of Key Research Gaps and Unexplored Avenues

The primary research gap for this compound is the lack of a well-established and optimized synthetic protocol. While plausible routes can be proposed, detailed experimental conditions, yields, and purification methods are not documented.

Furthermore, the chemical reactivity of this specific isomer remains largely unexplored. There is a significant opportunity to investigate its utility in various organic transformations, particularly in modern cross-coupling reactions. The potential of the amino group to direct further substitutions or to be transformed into other functional groups has not been systematically studied.

The biological activity of this compound is another significant unknown. Many halogenated anilines serve as precursors for bioactive molecules. For instance, 4-bromo-2-fluoroaniline has been used in the synthesis of compounds with potential anti-cancer properties. biosynth.com The unique substitution pattern of this compound may impart interesting pharmacological properties that warrant investigation.

Future Prospects for Novel Derivatization and Applications in Chemical Research

The future prospects for this compound are promising, contingent on the development of a reliable synthetic method. Once readily accessible, this compound could serve as a versatile building block in several areas of chemical research.

Novel Derivatization:

The presence of three distinct functional handles (amino group and two bromine atoms) on the aromatic ring opens up numerous possibilities for derivatization.

Sequential Cross-Coupling: The differential reactivity of the two bromine atoms, potentially influenced by the electronic effects of the fluorine and amino groups, could be exploited for selective and sequential cross-coupling reactions. This would allow for the controlled and stepwise introduction of different aryl, alkyl, or vinyl groups.

Modification of the Amino Group: The amino group can be readily converted into a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups, including hydroxyl, cyano, and additional halogens. Acylation or sulfonylation of the amino group could also be explored to modify the electronic properties of the ring and influence subsequent reactions.

Synthesis of Heterocycles: Halogenated anilines are common precursors for the synthesis of heterocyclic compounds. This compound could be utilized in condensation reactions with various reagents to construct novel heterocyclic systems, such as quinolines, quinoxalines, or benzodiazepines, which are prevalent scaffolds in medicinal chemistry.

Applications in Chemical Research:

The unique electronic and steric properties of this compound make it an attractive candidate for applications in materials science and medicinal chemistry.

Materials Science: The introduction of this building block into polymers or organic electronic materials could modulate their properties, such as conductivity, thermal stability, and photophysical characteristics. The presence of heavy bromine atoms could also be advantageous for applications requiring high refractive index materials or in the design of phosphorescent organic light-emitting diodes (OLEDs).

Medicinal Chemistry: As a scaffold, this compound could be used to generate libraries of novel compounds for biological screening. The fluorine atom is a common feature in many modern pharmaceuticals, often enhancing metabolic stability and binding affinity. The bromine atoms provide convenient points for diversification to explore structure-activity relationships. For example, related compounds like 5-bromo-2-fluoroaniline (B1303259) are used as pharmaceutical intermediates. lookchem.com

Q & A

Q. What are the standard synthetic routes for 4,5-Dibromo-2-fluoroaniline, and how can reaction parameters (e.g., temperature, catalysts) be optimized?

A common approach involves sequential halogenation of 2-fluoroaniline. First, bromination is performed using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., acetic acid) under controlled temperatures (0–25°C) to avoid over-bromination. Fluorination is typically achieved via diazotization followed by Schiemann reaction or direct electrophilic substitution. Catalysts like FeBr₃ may enhance regioselectivity. Optimization requires monitoring intermediates via TLC and adjusting stoichiometry to favor the 4,5-dibromo product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., aromatic proton splitting due to fluorine and bromine).
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₆H₄Br₂FN; MW 268.90) and isotopic patterns from bromine .
  • X-ray Crystallography : Resolve structural ambiguities using SHELX software for refinement, particularly for verifying dihedral angles and halogen placement .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates brominated isomers. Recrystallization in ethanol/water mixtures improves purity. Monitor purity via HPLC or melting point analysis (literature comparison required) .

Q. What safety protocols are critical when handling this compound?

Refer to SDS guidelines for analogous haloanilines: use PPE (gloves, goggles), work in a fume hood, and store at 0–6°C to prevent degradation. Avoid exposure to moisture or strong oxidizers due to potential Br₂ release .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the regioselectivity of bromination in this compound synthesis?

Density Functional Theory (DFT) calculates transition-state energies to compare bromination at positions 4 vs. 6. Parameters like Fukui indices and electrostatic potential maps identify electron-rich sites. Validate predictions experimentally via kinetic studies or isotopic labeling .

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?

For example, if NMR suggests a para-substitution but X-ray shows ortho-bromine:

  • Re-examine NMR assignments using 2D techniques (COSY, NOESY).
  • Cross-validate with IR (C-F stretching frequencies) and mass fragmentation patterns.
  • Re-refine crystallographic data in SHELXL to check for twinning or disorder .

Q. What strategies improve the stability of this compound under varying pH and temperature conditions?

Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Stabilizers like antioxidants (BHT) or inert atmospheres (N₂) may mitigate decomposition. Compare degradation pathways (e.g., debromination vs. hydrolysis) via LC-MS .

Q. How can this compound serve as a precursor for functional materials (e.g., ligands, polymers)?

  • Coordination Chemistry : React with Pd(II) to form Suzuki coupling catalysts.
  • Polymer Synthesis : Incorporate into polyaniline backbones via electrophilic aromatic substitution. Characterize conductivity and thermal stability via TGA/DSC .

Q. What are the challenges in scaling up this compound synthesis while maintaining regiochemical control?

Batch vs. flow chemistry comparisons are critical. Flow systems reduce exothermic risks during bromination. Optimize residence time and mixing efficiency to suppress side products. Pilot-scale trials should include in-line FTIR for real-time monitoring .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Bromine’s steric bulk may hinder transmetalation in Buchwald-Hartwig aminations. Electronic effects (fluorine’s electron-withdrawing nature) activate the ring for nucleophilic substitution. Compare reactivity with less-halogenated analogs using Hammett plots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.